

Technical Support Center: Overcoming Challenges in Serelaxin Clinical Trial Design

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Compound of Interest

Compound Name: Serelaxin

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving **Serelaxin** for acute heart failure (AHF).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the RELAX-AHF-2 trial to meet its primary endpoints?

The RELAX-AHF-2 trial, a large, multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trial, did not demonstrate a statistically significant benefit of **Serelaxin** over placebo for the co-primary endpoints.^{[1][2][3]} Specifically, **Serelaxin** did not reduce cardiovascular death at 180 days or worsening heart failure at day 5.^{[1][3][4]} While the earlier RELAX-AHF trial had shown promising results, including a reduction in dyspnea and a 37% reduction in all-cause and cardiovascular mortality at 180 days, these findings were not replicated in the larger confirmatory RELAX-AHF-2 trial.^{[2][3][5]} The failure to confirm the mortality benefit seen in the initial trial was a key disappointment.^{[3][6]}

Q2: How should patient selection be optimized for future **Serelaxin** or similar drug trials in AHF?

Careful patient selection is critical. The RELAX-AHF trials enrolled a specific population of AHF patients who were hospitalized with dyspnea, had congestion on chest radiograph, elevated natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure

(SBP) of ≥ 125 mmHg.[2][5][7] Patients were also required to be randomized within 16 hours of presentation.[2][8]

- Troubleshooting Tip: The SBP inclusion criterion of >125 mmHg was intended to select patients who might benefit most from a vasodilator and to mitigate the risk of hypotension.[7][9] However, this still represents a heterogeneous group.[7] Future trials could consider more refined hemodynamic profiling or biomarker-based stratification to identify patients most likely to respond to **Serelaxin**'s mechanism of action. For example, patients with evidence of systemic vasoconstriction and endothelial dysfunction might be a more targeted population.

Q3: What are the key challenges in defining appropriate endpoints for AHF clinical trials?

Defining clinically meaningful and achievable endpoints is a major challenge in AHF trials.[10]

- Dyspnea: While patient-reported dyspnea is a key symptom of AHF, its subjective nature makes it a difficult primary endpoint. The RELAX-AHF trial used two different scales for dyspnea (Visual Analog Scale and Likert scale) and only one showed a significant improvement.[8][11]
- Mortality: Mortality as a primary endpoint, as used in RELAX-AHF-2, requires a large sample size and long follow-up period, making the trial costly and complex.[1][12] Furthermore, a short-term infusion of a drug like **Serelaxin** (48 hours) may not be sufficient to impact long-term mortality.[3]
- Worsening Heart Failure: This composite endpoint, often including the need for intensification of intravenous diuretics or mechanical ventilation, can be a valuable shorter-term endpoint. However, its components need to be clearly and objectively defined to ensure consistent reporting across trial sites.[2][13]

Q4: What is the proposed mechanism of action for **Serelaxin**, and how can this inform trial design?

Serelaxin is a recombinant form of human relaxin-2.[2][9] Its primary mechanism involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11][14] This binding initiates several downstream signaling cascades:

- cAMP Pathway: Activation of adenylate cyclase, leading to increased cAMP and protein kinase A (PKA) activation. This results in vasodilation, reduced vascular resistance, and increased cardiac output.[14]
- Nitric Oxide (NO) Pathway: Upregulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production and potent vasodilation.[14][15]
- Other Effects: **Serelaxin** also exhibits anti-fibrotic and anti-inflammatory properties and has been shown to increase the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[14][15]

This multifaceted mechanism suggests that trials should not only measure hemodynamic parameters but also incorporate biomarkers of endothelial function, inflammation, and organ protection.

Troubleshooting Guides

Issue: Difficulty in demonstrating a significant treatment effect on mortality.

Possible Cause:

- A short-term infusion may not be sufficient to alter long-term mortality outcomes.
- The patient population may be too heterogeneous, diluting the treatment effect.
- The control group may have a lower-than-expected mortality rate.

Troubleshooting Steps:

- Consider Intermediate Endpoints: Focus on endpoints that reflect **Serelaxin**'s mechanism of action and are achievable in a shorter timeframe, such as improvement in renal function, reduction in biomarkers of organ damage, or improvement in hemodynamic parameters.
- Enrich the Study Population: Use biomarkers or clinical criteria to select a higher-risk population that may derive a greater benefit from the intervention.

- Adaptive Trial Designs: Consider an adaptive design that allows for modifications to the trial protocol based on interim analyses.

Issue: High variability in patient-reported outcomes like dyspnea.

Possible Cause:

- Subjective nature of the assessment.
- Lack of standardized procedures for data collection across different sites.
- Placebo effect.

Troubleshooting Steps:

- Standardized Training: Provide rigorous and standardized training to all site personnel involved in assessing patient-reported outcomes.
- Objective Measures: Supplement subjective dyspnea scores with more objective measures of respiratory distress, such as respiratory rate or the need for oxygen supplementation.
- Blinding: Maintain strict blinding of both patients and investigators to minimize bias.

Data Presentation

Table 1: Comparison of Key RELAX-AHF and RELAX-AHF-2 Trial Designs

Feature	RELAX-AHF	RELAX-AHF-2
Number of Patients	1,161	~6,800 planned, 6,545 analyzed
Primary Endpoints	1. Change in dyspnea (VAS AUC) through Day 52. Relief of dyspnea (Likert scale) at 6, 12, & 24 hrs	1. Cardiovascular death through Day 1802. Worsening heart failure through Day 5
Key Secondary Endpoints	- CV death or rehospitalization for HF/renal failure through Day 60- Days alive and out of hospital to Day 60	- All-cause mortality through Day 180- CV death or HF/renal failure rehospitalization through Day 180- In-hospital length of stay
Serelaxin Dose	30 µg/kg/day for 48 hours	30 µg/kg/day for 48 hours
Key Inclusion Criteria	SBP >125 mmHg, eGFR 30-75 mL/min/1.73m ² , hospitalized for AHF	SBP ≥125 mmHg, eGFR 25-75 mL/min/1.73m ² , hospitalized for AHF

Sources:[2][4][5][8]

Table 2: Key Outcomes of the RELAX-AHF-2 Trial

Outcome	Serelaxin Group	Placebo Group	Hazard Ratio (95% CI)	P-value
CV Death at 180 Days	8.7%	8.9%	0.98 (0.83 - 1.15)	0.77
Worsening HF at 5 Days	6.9%	7.7%	0.89 (0.75 - 1.07)	0.19
All-Cause Mortality at 180 Days	11.2%	11.9%	-	0.39

Sources:[1][4]

Experimental Protocols

Protocol: Biomarker Assessment in Serelaxin AHF Trials

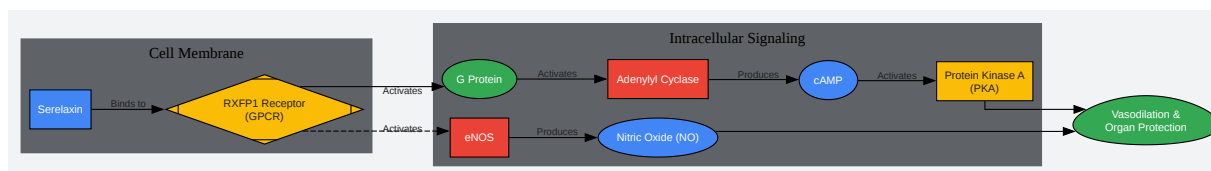
Objective: To assess the effect of **Serelaxin** on biomarkers of cardiac, renal, and hepatic damage, as well as congestion.

Methodology:

- Patient Population: Patients enrolled in the clinical trial meeting the specified inclusion/exclusion criteria.
- Blood Sampling:
 - Collect blood samples at baseline (pre-infusion), and at specified time points during and after the 48-hour infusion (e.g., Day 2, Day 5, and Day 14).[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Process blood samples to obtain plasma or serum and store them under appropriate conditions (e.g., -80°C) until analysis.
- Biomarker Analysis:
 - Analyze samples for a panel of pre-specified biomarkers at a central laboratory to ensure consistency.[\[7\]](#)[\[17\]](#)
 - Cardiac Damage: High-sensitivity cardiac troponin T (hs-TnT).[\[16\]](#)[\[19\]](#)
 - Renal Damage/Function: Creatinine, cystatin-C, blood urea nitrogen (BUN), uric acid.[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Hepatic Damage: Aspartate transaminase (AST) and alanine transaminase (ALT).[\[16\]](#)[\[17\]](#)[\[19\]](#)
 - Congestion: N-terminal pro-brain natriuretic peptide (NT-proBNP).[\[7\]](#)[\[16\]](#)[\[17\]](#)
- Statistical Analysis:
 - Compare the changes in biomarker levels from baseline between the **Serelaxin** and placebo groups at each time point.

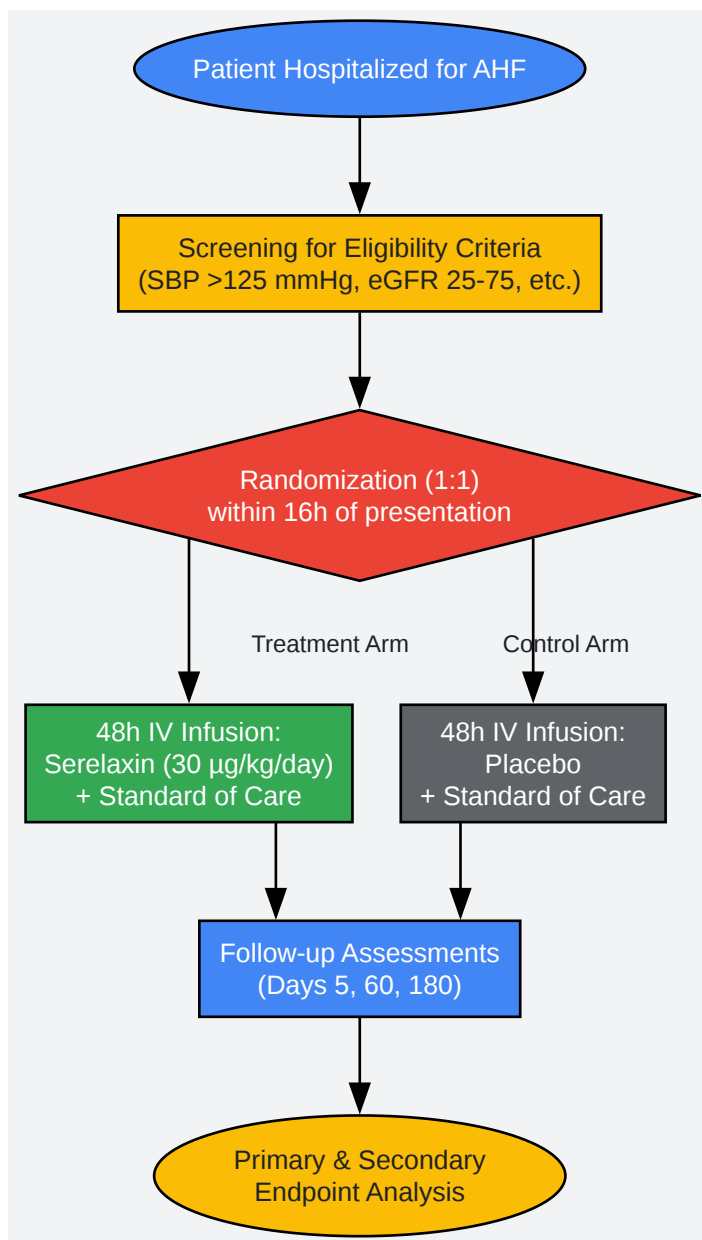
- Correlate changes in biomarker levels with clinical outcomes, such as mortality and rehospitalization rates.

Mandatory Visualizations



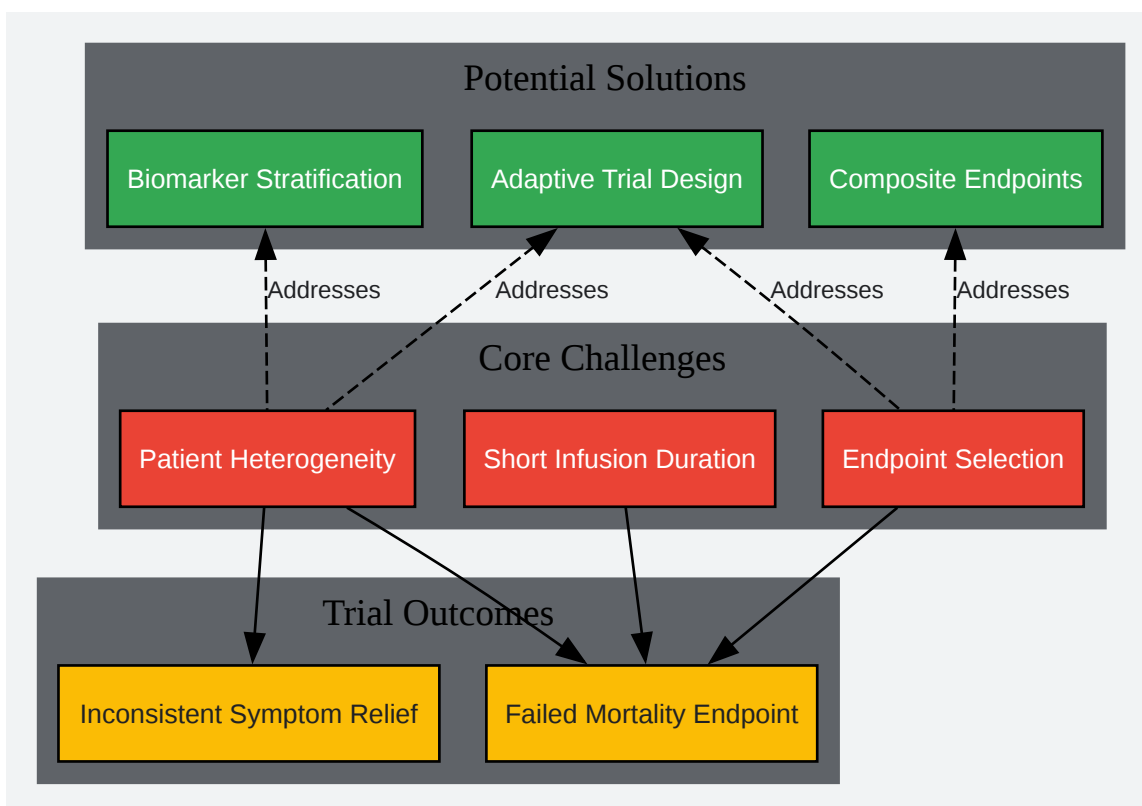
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Caption: **Serelaxin** Signaling Pathway.



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Caption: RELAX-AHF-2 Clinical Trial Workflow.



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Caption: Relationship between Challenges and Solutions.

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